
2-(2-Hydroxyphenyl)octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenyl)octadecanoic acid is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, which is further connected to an octadecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyphenyl)octadecanoic acid can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of phenyl stearate in the presence of aluminum chloride at temperatures ranging from 115°C to 120°C.
Reaction with Stearoyl Chloride: This involves reacting stearoyl chloride with phenol in the presence of aluminum chloride in solvents like tetrachloroethane or nitrobenzene.
Reaction with Stearic Acid: Stearic acid reacts with phenol in the presence of zinc chloride, heated together for several hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyphenyl)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic compounds.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)octadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenyl)octadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes and other proteins. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
2-(2-Hydroxyphenyl)octadecanoic acid is unique due to its long octadecanoic acid chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This structural feature enhances its solubility in non-polar solvents and influences its reactivity and biological activity .
Propriétés
Numéro CAS |
29533-75-3 |
|---|---|
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)octadecanoic acid |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24(26)27)21-18-16-17-20-23(21)25/h16-18,20,22,25H,2-15,19H2,1H3,(H,26,27) |
Clé InChI |
PEVRHEJTLALVQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C1=CC=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


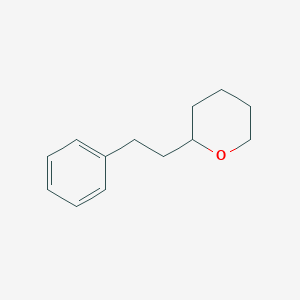
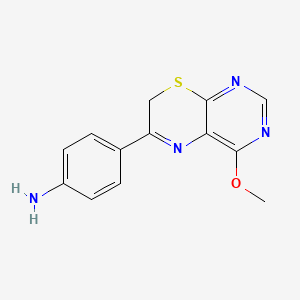
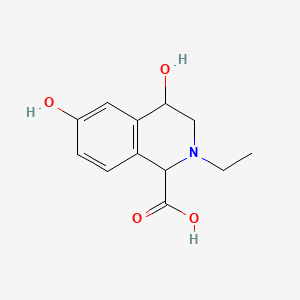

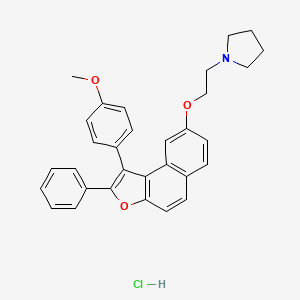




![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
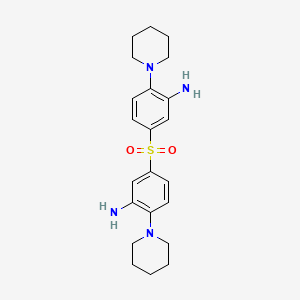
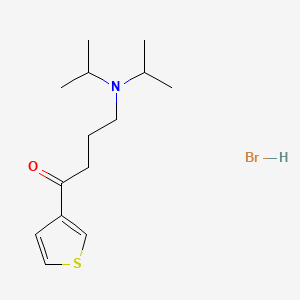
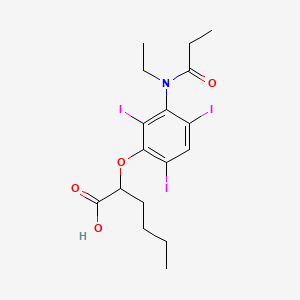
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
